molecular formula C12H16ClN3O B1406788 1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride CAS No. 1609403-99-7

1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride

Cat. No.: B1406788
CAS No.: 1609403-99-7
M. Wt: 253.73 g/mol
InChI Key: PLDVZHBLJHFBNQ-UHFFFAOYSA-N
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Description

1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The quinoxaline moiety in this compound is known for its diverse biological activities and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride typically involves multiple steps, including the formation of the quinoxaline ring and the spiro linkage. One common synthetic route involves the cyclization of a piperidine derivative with a quinoxaline precursor under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.

    Amination and Amidation:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride can be compared with other spiro compounds and quinoxaline derivatives. Similar compounds include:

The uniqueness of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride lies in its specific spiro linkage and the presence of the hydrochloride moiety, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;/h1-4,13,15H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDVZHBLJHFBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-99-7
Record name Spiro[piperidine-4,2′(3′H)-quinoxalin]-3′-one, 1′,4′-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Reactant of Route 2
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Reactant of Route 3
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Reactant of Route 4
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Reactant of Route 5
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Reactant of Route 6
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride

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